REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl.[N-]=[C:12]=[S:13]>>[Cl:1][C:2]1[C:3]([N:9]=[C:12]=[S:13])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)N
|
Name
|
thiophosgenes
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed until clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solid which crystallised
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The mother liquors, after evaporation and crystallisation of the residual oil
|
Type
|
CUSTOM
|
Details
|
yielded 5.5 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |